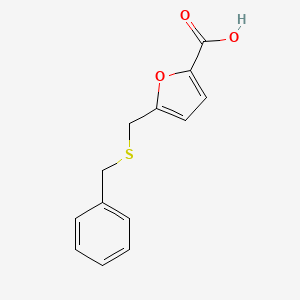

5-Benzylsulfanylmethyl-furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of furan derivatives, including 5-Benzylsulfanylmethyl-furan-2-carboxylic acid, often involves palladium(II)-mediated cascade reactions. One method described involves the generation of benzo[b]furan-3-carboxylic acid through a Pd(II)-mediated cascade carboxylative annulation, forming three new bonds in a single step. This process demonstrates the compound's synthetic accessibility and highlights the efficiency of Pd(II) catalysis in constructing complex furan structures (Liao et al., 2005).

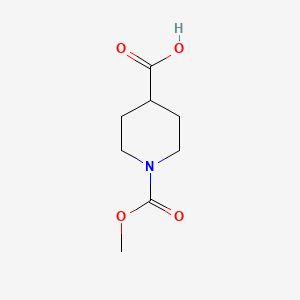

Molecular Structure Analysis

The molecular structure of furan derivatives is crucial for understanding their reactivity and properties. Studies involving X-ray crystallography and computational methods have been employed to elucidate the structures of benzo[b]furancarboxylic acid derivatives. These analyses reveal that the furan ring contributes significantly to the molecule's rigidity and impacts its chemical reactivity. Intramolecular hydrogen bonding and the orientation of substituents around the furan core are key factors determining the molecule's overall structure and stability (Drzewiecka et al., 2012).

Chemical Reactions and Properties

Furan carboxylic acids, including 5-Benzylsulfanylmethyl-furan-2-carboxylic acid, participate in a variety of chemical reactions, showcasing their versatility as building blocks. Enzyme-catalyzed oxidation of furan derivatives to dicarboxylic acids represents a sustainable approach, highlighting the compound's potential in green chemistry. Such reactions underscore the chemical properties of furan derivatives, including their susceptibility to oxidation and their role in synthesizing biobased materials (Dijkman et al., 2014).

Physical Properties Analysis

The physical properties of furan derivatives are influenced by their molecular structure. The rigidity of the furan ring, combined with substituents such as benzylsulfanylmethyl, affects the compound's melting point, solubility, and crystallinity. Solvates of furan dicarboxylic acids have been studied to understand how solvents influence these properties, providing insights into the compound's behavior in different chemical environments (Mao & Zavalij, 2018).

Scientific Research Applications

Enzyme-Catalyzed Synthesis in Biobased Products

Furan carboxylic acids, such as 5-Benzylsulfanylmethyl-furan-2-carboxylic acid, have significant applications in biobased product synthesis. Enzyme-catalyzed methods have been developed for the controlled synthesis of furan carboxylic acids from biomass derivatives like 5-hydroxymethylfurfural (HMF), which has implications in the pharmaceutical and polymer industries (Jia, Zong, Zheng, & Li, 2019).

Biocatalytic Production in Industrial Applications

The biocatalytic production of furan carboxylic acids demonstrates high productivities, particularly in applications involving engineered Escherichia coli cells. This process, which involves cofactor-engineered cells, shows efficiency in aerobic oxidation of aromatic aldehydes and exhibits high substrate tolerance towards toxic furans, making it useful in various industrial applications (Zhang, Wang, Li, Guo, Zong, & Li, 2020).

Chemical Synthesis and Polymer Production

Chemical synthesis techniques involving Pd(II)-mediated cascade carboxylative annulation have been explored for constructing compounds like benzo[b]furan-3-carboxylic acid. These methods are crucial in the development of novel synthesis pathways for furan derivatives, which have broader implications in chemical industries and polymer production (Liao, Smith, Fathi, & Yang, 2005).

Biomass-Derived Acid Chloride Production

Another application involves the production of acid chloride derivatives from biomass-derived aldehydes. This method is useful for generating intermediates for biofuel production and polymer synthesis, highlighting the versatility of furan carboxylic acids in green chemistry applications (Dutta, Wu, & Mascal, 2015).

Catalysis and Organic Synthesis

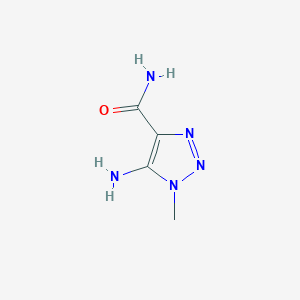

Furan carboxylic acids are also significant in catalysis and organic synthesis. For instance, the synthesis of new triazole derivatives using furan-2-carboxylic acid demonstrates the utility of these compounds in producing a wide range of chemical structures with potential applications in medicinal chemistry and materials science (Cansiz, Koparır, & Demirdağ, 2004).

Antimicrobial and Antioxidant Properties

Studies have shown that certain furan derivatives exhibit potent antimicrobial and antioxidant activities. This suggests potential applications in developing new antimicrobial agents and exploring the antioxidant properties of these compounds (Ma, Ma, Li, & Wang, 2016).

properties

IUPAC Name |

5-(benzylsulfanylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c14-13(15)12-7-6-11(16-12)9-17-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBLYLGNCNZCEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353417 |

Source

|

| Record name | 5-Benzylsulfanylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzylsulfanylmethyl-furan-2-carboxylic acid | |

CAS RN |

91903-26-3 |

Source

|

| Record name | 5-Benzylsulfanylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)